molecular formula C10H10N2O B1524654 2-(5-Methyl-1,3-oxazol-2-yl)aniline CAS No. 52829-71-7

2-(5-Methyl-1,3-oxazol-2-yl)aniline

Cat. No.: B1524654
CAS No.: 52829-71-7
M. Wt: 174.2 g/mol
InChI Key: RWYNWQPAIRGYII-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3-oxazol-2-yl)aniline is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features an aniline group attached to the 2-position of a 5-methyl-1,3-oxazole ring. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Van Leusen Oxazole Synthesis: This method involves the cyclization of 2-aminobenzaldehyde with methyl isocyanate to form this compound. The reaction typically requires a polar solvent and a catalyst to facilitate the cyclization process.

  • Direct Arylation: Another approach is the palladium-catalyzed direct arylation of oxazoles. This method uses aryl or heteroaryl bromides, chlorides, iodides, or triflates in the presence of task-specific phosphine ligands. The reaction conditions vary based on the solvent polarity, with polar solvents favoring C-5 arylation and nonpolar solvents favoring C-2 arylation.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding oxo derivative.

  • Reduction: Reduction reactions can reduce the oxazole ring, leading to the formation of a variety of reduced products.

  • Substitution: Substitution reactions at the aniline nitrogen or the oxazole ring can introduce different functional groups, resulting in diverse derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxazolone derivatives.

  • Reduction Products: Reduced oxazole derivatives.

  • Substitution Products: A wide range of functionalized oxazole and aniline derivatives.

Scientific Research Applications

2-(5-Methyl-1,3-oxazol-2-yl)aniline has found applications in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Some derivatives of this compound have been investigated for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(5-methyl-1,3-oxazol-2-yl)aniline exerts its effects depends on its specific derivative and application. Generally, the compound interacts with molecular targets through binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

2-(5-Methyl-1,3-oxazol-2-yl)aniline is similar to other oxazole derivatives, such as 2-(4-methyl-1,3-oxazol-2-yl)aniline and 2-(5-ethyl-1,3-oxazol-2-yl)aniline its unique structural features, such as the presence of the methyl group at the 5-position, contribute to its distinct chemical and biological properties

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Properties

IUPAC Name

2-(5-methyl-1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYNWQPAIRGYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297177
Record name 2-(5-Methyl-2-oxazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52829-71-7
Record name 2-(5-Methyl-2-oxazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52829-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-2-oxazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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